5,7-dimethyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5,7-dimethyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with various substituents, including a phenyl group, a piperidine moiety, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is to start with the pyrido[2,3-d]pyrimidine core, which can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
5,7-dimethyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in the activation or inhibition of signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, or differentiation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Phenylpiperidine Derivatives: Compounds with a phenyl group and a piperidine moiety but different core structures.
Uniqueness
The uniqueness of 5,7-dimethyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H26N4O3 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
5,7-dimethyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H26N4O3/c1-15-13-16(2)24-21-20(15)22(29)26(14-19(28)25-12-8-7-9-17(25)3)23(30)27(21)18-10-5-4-6-11-18/h4-6,10-11,13,17H,7-9,12,14H2,1-3H3 |
InChI Key |
HIZDTFCJGPWTDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C(=O)C3=C(N=C(C=C3C)C)N(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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